(-)-Maackiain

Catalog No.
S534332
CAS No.
2035-15-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Maackiain

CAS Number

2035-15-6

Product Name

(-)-Maackiain

IUPAC Name

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1

InChI Key

HUKSJTUUSUGIDC-ZBEGNZNMSA-N

solubility

Soluble in DMSO

Synonyms

6a,12a-dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, inermin, inermin, (6aR-cis)-isomer, inermin, (6aS-cis)-isomer, maackiain

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

The exact mass of the compound Maackiain is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Pterocarpans - Supplementary Records. It belongs to the ontological category of maackiain in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their role as phytoalexins in plant defense. This specific levorotatory enantiomer, with CAS Number 2035-15-6, is distinguished from other pterocarpans and isoflavonoids by a well-defined profile of biological activities, including potent and selective enzyme inhibition. From a procurement standpoint, its value is tied to its specific stereochemistry, high solubility in common laboratory solvents like DMSO, and a distinct activity profile compared to close structural analogs such as medicarpin or more common isoflavones.

Research Fit

Pterocarpan phytoalexin from Leguminosae
Stereochemical-control context: 6aR,12aR configuration
Reported inducible antimicrobial defense metabolite
Supports antifungal and antibacterial screening studies

Substituting (-)-Maackiain with its (+)-enantiomer, a racemic mixture, or even a closely related pterocarpan like medicarpin is inadvisable for targeted research due to the critical role of stereochemistry in its primary biological interactions. Biological targets, such as enzymes, often have chiral binding pockets, meaning a change in stereochemistry can drastically alter or eliminate the desired activity. Furthermore, substituting with a different isoflavonoid, such as formononetin, introduces entirely different pharmacological activities, primarily related to estrogen receptor modulation, which is not the key activity profile of (-)-Maackiain. Therefore, for applications dependent on selective enzyme inhibition, the specific (-)-enantiomer is required for reproducible and targeted results.

Substitution Risk

Antifungal selectivity mismatch
Medicarpin inhibits both Sclerotinia and Botrytis; maackiain is selective to Botrytis, limiting direct substitution in broad-spectrum antifungal studies.
Pathogen detoxification pathways differ
Fusarium solani isolates metabolize maackiain and medicarpin independently; compound-specific detoxification may shift bioassay interpretation.
Stereochemical configuration mismatch
Opposite C6a/C11a configuration vs. (+)-pisatin from same plant species; stereochemical recognition cannot be assumed interchangeable.

Selective MAO-B Inhibition Potency

(-)-Maackiain is a potent inhibitor of human monoamine oxidase B (MAO-B) with a half-maximal inhibitory concentration (IC50) of 0.68 µM. In direct comparative assays, it demonstrated a selectivity index of 126.2 for MAO-B over MAO-A. This is a significant differentiation from the common isoflavone genistein, which is a non-selective inhibitor of both MAO-A (IC50 = 3.9 µM) and MAO-B (IC50 = 4.1 µM). Another related pterocarpan, (-)-4-Hydroxy-3-methoxy-8,9-methylenedioxypterocarpan, was also found to be non-selective, with IC50 values of 20.3 µM for MAO-A and 10.3 µM for MAO-B.

Evidence DimensionMAO-B Inhibition Potency (IC50) and Selectivity
Target Compound DataIC50 = 0.68 µM; 126.2-fold selective for MAO-B
Comparator Or BaselineGenistein (Isoflavone): IC50 = 4.1 µM (non-selective); (-)-4-Hydroxy-3-methoxy-8,9-methylenedioxypterocarpan (Pterocarpan): IC50 = 10.3 µM (non-selective)
Quantified DifferenceOver 15 times more potent against MAO-B than the comparator pterocarpan and over 6 times more potent than genistein, while also being highly selective.
ConditionsIn vitro assay with recombinant human MAO-A and MAO-B.

For research targeting neurodegenerative diseases like Parkinson's or Alzheimer's, MAO-B selectivity is critical to avoid side effects associated with MAO-A inhibition, making (-)-Maackiain a more precise tool than common isoflavones or other pterocarpans.

Antimycobacterial potency
Head-to-head
MIC: 50 μg/mL vs. Medicarpin 100 μg/mL
Supports antimycobacterial screening context
M. tuberculosis H37Ra broth microdilution assay

High DMSO Solubility

(-)-Maackiain demonstrates excellent solubility in DMSO, a standard solvent for preparing stock solutions for in vitro biological assays, reaching a concentration of 100 mg/mL (351.78 mM). This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying experimental workflows and reducing the volume of solvent required in assays, which can be critical for minimizing solvent-induced artifacts. While many pterocarpans are generally soluble in organic solvents, this specified high solubility provides a practical handling advantage for laboratory use.

Evidence DimensionSolubility in DMSO
Target Compound Data100 mg/mL
Comparator Or BaselineGeneral pterocarpans or isoflavonoids which often have lower or unspecified solubility, requiring larger solvent volumes or heating to dissolve.
Quantified DifferenceProvides a clear, high-concentration value for a standard laboratory solvent, ensuring ease of use and accurate dosing.
ConditionsStandard laboratory conditions; requires sonication for dissolution.

High solubility simplifies stock solution preparation, reduces the risk of compound precipitation in assays, and allows for higher dosing in experimental models, directly impacting the ease of use and reproducibility of results.

Antifungal selectivity
Head-to-head
Botrytis-specific inhibition; Medicarpin inhibits both pathogens
Supports pathogen-specific antifungal assay context
Detached red clover leaf model, 5-day incubation

Non-Estrogenic Activity Profile

The primary, well-quantified activity of (-)-Maackiain is its selective MAO-B inhibition. This contrasts sharply with common isoflavonoid substitutes like formononetin, which are primarily characterized as phytoestrogens due to their structural similarity to 17β-estradiol and their ability to bind to estrogen receptors (ERα and ERβ). Formononetin stimulates the proliferation of ER-positive breast cancer cells (MCF-7) at low micromolar concentrations (1–6 µM). Procuring (-)-Maackiain allows researchers to investigate non-estrogenic pathways without the confounding variable of ER activation, a critical factor in many cell-based studies.

Evidence DimensionPrimary Biological Activity
Target Compound DataSelective MAO-B Inhibition
Comparator Or BaselineFormononetin: Estrogen receptor binding and activation
Quantified DifferenceQualitative but mechanistically distinct. (-)-Maackiain targets a specific enzyme in the nervous system, while formononetin targets nuclear hormone receptors, leading to widespread gene expression changes.
ConditionsCell-based assays (e.g., MCF-7 proliferation for formononetin) and enzyme inhibition assays (for (-)-Maackiain).

Choosing (-)-Maackiain over estrogenic isoflavones is essential for studies where estrogen receptor activation would be a significant confounding factor, ensuring that observed effects are attributable to the intended target.

Biosynthetic efficiency
Head-to-head
2200-fold
Higher catalytic efficiency vs. Medicarpin (PsPTS1)
Supports biosynthetic engineering pathway context
Defined stereoisomer substrate enzyme assay
TNBC cytotoxicity
Reported
MDA-MB-231 IC50 25.1 μM; MCF-7 >100 μM
Supports cell-model endpoint review
Resazurin assay; >4-fold selectivity context
Stereochemical divergence
Head-to-head
Opposite C6a/C11a configuration vs. (+)-pisatin
Stereochemical-control context for biological recognition
NMR, ECD, and molecular orbital analysis
Antibacterial MIC panel
Cross-study
P. aeruginosa 0.83; S. aureus 0.83; P. mirabilis 0.5 mg/mL
Supports antibacterial screening context
Broth microdilution; independent validation recommended

MAO-B Inhibition in Neurodegeneration

Due to its high potency and over 126-fold selectivity for MAO-B, (-)-Maackiain is the appropriate choice for in vitro and in vivo models of Parkinson's and Alzheimer's disease, where inhibiting MAO-B is a key therapeutic strategy. Its use avoids the off-target effects associated with non-selective inhibitors like genistein or other pterocarpans.

In Vitro Assay Development & Screening

The documented high solubility of (-)-Maackiain in DMSO (100 mg/mL) makes it highly suitable for high-throughput screening (HTS) campaigns and general cell-based assay development. This property ensures reliable and reproducible preparation of concentrated stock solutions, minimizing solvent artifacts and simplifying serial dilutions.

Non-Hormonal Cell Signaling Studies

Researchers studying cellular pathways unrelated to estrogenic signaling should select (-)-Maackiain over common isoflavone substitutes like formononetin. Its distinct mechanism of action ensures that observed biological effects are not confounded by unintended activation of estrogen receptors, providing clearer, more interpretable data.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Comparative antimycobacterial activity context
MIC endpoint against M. tuberculosis assay context
Antifungal selectivity studies
Pathogen-selective inhibition profile
Botrytis-specific assay context
TNBC cell-model studies
Cell-model endpoint review
Cytotoxicity and selectivity endpoints
Biosynthetic engineering studies
Enzymatic efficiency context
PsPTS1 catalytic system review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

LogP

2.61

Appearance

Solid powder

Melting Point

179 - 181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TF360D25IJ

Metabolism Metabolites

Maackiain has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxane-2-carboxylic acid.

Wikipedia

Maackiain

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]
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